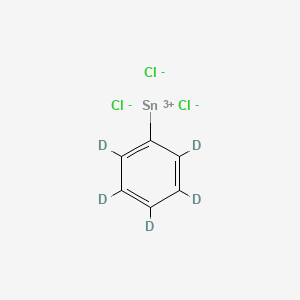
Phenyl-d5-tin Trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-d5-tin Trichloride is a deuterated organotin compound with the molecular formula C6D5SnCl3. It is a stable isotope-labeled compound, where the phenyl group is fully deuterated. This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science .
Métodos De Preparación
Phenyl-d5-tin Trichloride can be synthesized through various methods. One common synthetic route involves the reaction of deuterated benzene (C6D6) with tin tetrachloride (SnCl4) under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain high purity this compound .
Análisis De Reacciones Químicas
Phenyl-d5-tin Trichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form new carbon-tin bonds.
Common reagents used in these reactions include nucleophiles like alkoxides, amines, and organolithium compounds. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phenyl-d5-tin Trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Materials Science: It is employed in the development of new materials with unique properties, such as polymers and catalysts.
Biology and Medicine: It is used in the study of biological systems and in the development of new diagnostic and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and in the manufacturing of electronic components
Mecanismo De Acción
The mechanism of action of Phenyl-d5-tin Trichloride involves its interaction with various molecular targets. The deuterated phenyl group can participate in hydrogen-deuterium exchange reactions, making it useful in studying reaction mechanisms and pathways. The tin center can coordinate with other molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Phenyl-d5-tin Trichloride can be compared with other similar compounds, such as:
Phenyl-tin Trichloride: The non-deuterated version, which has similar chemical properties but lacks the benefits of deuterium labeling.
Phenyl-d5-tin Tribromide: Another deuterated organotin compound with bromine atoms instead of chlorine, which may exhibit different reactivity and applications.
Phenyl-d5-tin Triiodide:
This compound is unique due to its deuterium labeling, which provides advantages in various research applications, such as tracing reaction pathways and studying isotope effects.
Propiedades
Fórmula molecular |
C6H5Cl3Sn |
|---|---|
Peso molecular |
307.2 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)tin(3+);trichloride |
InChI |
InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3/i1D,2D,3D,4D,5D;;;; |
Clave InChI |
UBOGEXSQACVGEC-ILLRCHHTSA-K |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn+3])[2H])[2H].[Cl-].[Cl-].[Cl-] |
SMILES canónico |
C1=CC=C(C=C1)[Sn+3].[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



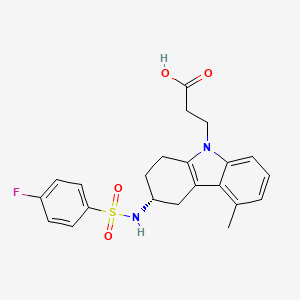

![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
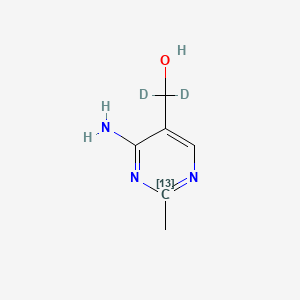
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)

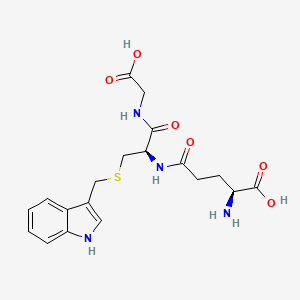
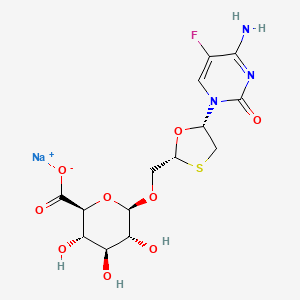
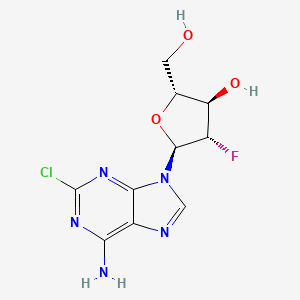
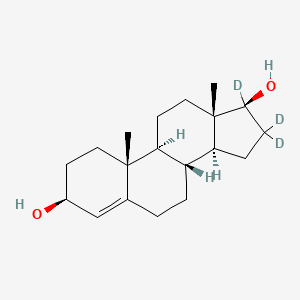
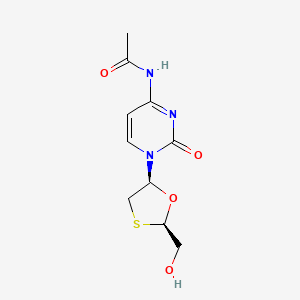
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
